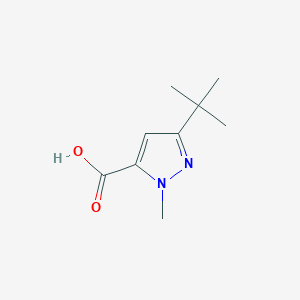
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to other compounds such as “3-((4-NITRO-PHENYL)-HYDRAZONO)-BUTYRIC ACID ETHYL ESTER” and “2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester” which have been studied12.
Synthesis Analysis
The synthesis of this compound or its related compounds is not well-documented in the literature. However, there are general methods for the synthesis of similar compounds. For example, the protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to the synthesis of this compound3.Molecular Structure Analysis
The molecular structure of this compound is not readily available. However, related compounds such as “2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester” have been studied, and their structures can be viewed using computational methods2.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented. However, related compounds have been studied. For example, the reduction of nitro groups to amines is a common reaction in organic chemistry4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available. However, related compounds such as “Acetic acid, 4-nitrophenyl ester” have been studied, and their properties are documented6.Safety And Hazards
The safety and hazards associated with this compound are not well-documented. However, related compounds such as “4-Nitrophenyl acetate” and “4-Nitrophenyl chloroformate” are known to cause severe skin burns and eye damage, and may cause respiratory irritation78.
Zukünftige Richtungen
Given the limited information available on this specific compound, future research could focus on its synthesis, characterization, and potential applications. This could include studying its reactivity, investigating its potential uses in various fields such as medicine or materials science, and assessing its safety and environmental impact.
Please note that this analysis is based on the limited information available and the similarities with related compounds. For a more accurate and comprehensive analysis, more specific and detailed studies would be needed.
Eigenschaften
CAS-Nummer |
159670-70-9 |
|---|---|
Produktname |
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester |
Molekularformel |
C12H10N2O5 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 |
InChI-Schlüssel |
WZFPZKCSNGEMJX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
3-(4-NITRO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)


![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)







![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
